(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride
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Overview
Description
(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with an amino-hydroxypropyl group and a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride typically involves multi-step organic reactions. One common approach is:
Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.
Substitution Reactions: The phenyl group is introduced via electrophilic aromatic substitution.
Amino-Hydroxypropyl Group Addition: The amino-hydroxypropyl group is added through nucleophilic substitution or addition reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the phenyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride has been explored in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
®-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride: The enantiomer of the compound with potentially different biological activities.
4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one: Lacking the hydrochloride group, which may affect solubility and reactivity.
Properties
Molecular Formula |
C13H20ClN3O3 |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one;hydrochloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;/h1-4,12,15,17H,5-9,14H2;1H |
InChI Key |
SOQXBVLFNGZAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl |
Origin of Product |
United States |
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